Cas no 1187928-56-8 (3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride)

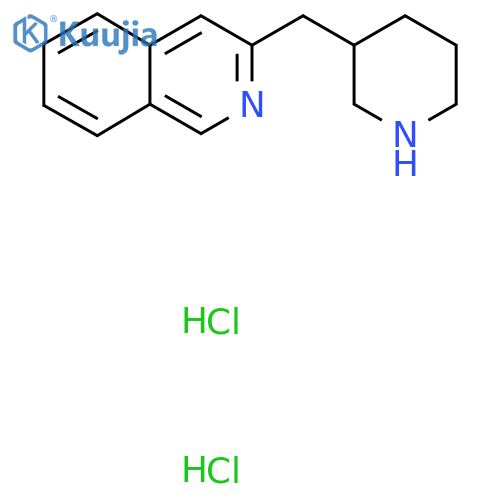

1187928-56-8 structure

商品名:3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride

CAS番号:1187928-56-8

MF:C15H20Cl2N2

メガワット:299.238701820374

MDL:MFCD09997851

CID:4778442

3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-PIPERIDIN-3-YLMETHYL-ISOQUINOLINE DIHYDROCHLORIDE

- SB31216

- 3-(Piperidin-3-ylmethyl)isoquinoline dihydrochloride

- 3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride

-

- MDL: MFCD09997851

- インチ: 1S/C15H18N2.2ClH/c1-2-6-14-11-17-15(9-13(14)5-1)8-12-4-3-7-16-10-12;;/h1-2,5-6,9,11-12,16H,3-4,7-8,10H2;2*1H

- InChIKey: SUSMVTGZFPUOOS-UHFFFAOYSA-N

- ほほえんだ: Cl.Cl.N1CCCC(CC2C=C3C=CC=CC3=CN=2)C1

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 241

- トポロジー分子極性表面積: 24.9

3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D969306-500mg |

3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride |

1187928-56-8 | 95% | 500mg |

$1115 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0392S-250mg |

3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride |

1187928-56-8 | 96% | 250mg |

¥4800.42 | 2025-01-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0392S-50mg |

3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride |

1187928-56-8 | 96% | 50mg |

1797.85CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0392S-5g |

3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride |

1187928-56-8 | 96% | 5g |

58345.32CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0392S-500mg |

3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride |

1187928-56-8 | 96% | 500mg |

8463.46CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0392S-50mg |

3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride |

1187928-56-8 | 96% | 50mg |

¥1853.72 | 2025-01-21 | |

| eNovation Chemicals LLC | D969306-250mg |

3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride |

1187928-56-8 | 95% | 250mg |

$610 | 2025-02-19 | |

| eNovation Chemicals LLC | D969306-1g |

3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride |

1187928-56-8 | 95% | 1g |

$2105 | 2025-02-19 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0392S-1g |

3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride |

1187928-56-8 | 96% | 1g |

¥16438.61 | 2025-01-21 | |

| eNovation Chemicals LLC | D969306-50mg |

3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride |

1187928-56-8 | 95% | 50mg |

$255 | 2025-02-20 |

3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride 関連文献

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

1187928-56-8 (3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride) 関連製品

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1187928-56-8)3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride

清らかである:99%/99%/99%/99%/99%/99%

はかる:1g/5g/500mg/250mg/100mg/50mg

価格 ($):2060.0/7539.0/1094.0/602.0/356.0/232.0